2,4-Diamino-7-Pteridinemethanol
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Overview
Description
2,4-Diamino-7-Pteridinemethanol is a heterocyclic compound with the molecular formula C7H8N6O It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-7-Pteridinemethanol typically involves nucleophilic substitution reactions. One common method is the nucleophilic displacement of a halogen atom in a precursor compound, such as 6-bromomethyl-2,4-diaminopteridine, with a hydroxyl group. This reaction is usually carried out under basic conditions to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-7-Pteridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pteridine carboxylic acids, while substitution reactions can produce a variety of amino or alkoxy derivatives.
Scientific Research Applications
2,4-Diamino-7-Pteridinemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in treating diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Diamino-7-Pteridinemethanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2,4-Diamino-6-pteridinylmethyl-N-methylamino benzoic acid hemihydrochloride hydrate
Uniqueness
2,4-Diamino-7-Pteridinemethanol is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 7-position allows for unique reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C7H8N6O |
---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
(2,4-diaminopteridin-7-yl)methanol |
InChI |
InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)11-3(2-14)1-10-4/h1,14H,2H2,(H4,8,9,11,12,13) |
InChI Key |
YKUFJEGZKCTYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=NC(=N2)N)N)CO |
Origin of Product |
United States |
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